2,7-Octadien-1-OL

CAS No.: 23578-51-0

Cat. No.: VC3730312

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23578-51-0 |

|---|---|

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | octa-2,7-dien-1-ol |

| Standard InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2 |

| Standard InChI Key | YHYGSIBXYYKYFB-UHFFFAOYSA-N |

| Isomeric SMILES | C=CCCC/C=C/CO |

| SMILES | C=CCCCC=CCO |

| Canonical SMILES | C=CCCCC=CCO |

Introduction

Chemical Structure and Properties

Molecular Characteristics

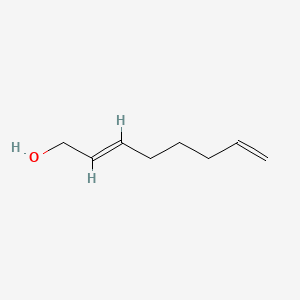

The molecular structure of 2,7-Octadien-1-OL comprises a linear carbon chain with double bonds at C2–C3 and C7–C8, terminated by a hydroxyl group at C1 (Fig. 1). The conjugation of the double bonds imparts partial rigidity, influencing its reactivity in electrophilic additions and cycloadditions.

Table 1: Fundamental Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₈H₁₄O |

| Molecular weight | 126.19 g/mol |

| IUPAC name | Octa-2,7-dien-1-ol |

| Functional groups | Hydroxyl, two conjugated alkenes |

The compound’s stereoelectronic properties facilitate interactions with transition metal catalysts, particularly palladium, during telomerization reactions .

Physicochemical Behavior

As a liquid at room temperature, 2,7-Octadien-1-OL exhibits moderate polarity due to the hydroxyl group, enabling solubility in both aqueous and organic phases under specific conditions. Its reactivity is dominated by:

-

Alkene Reactivity: Susceptibility to electrophilic attacks, hydrogenation, and cycloadditions.

-

Alcohol Functionality: Capacity for oxidation, esterification, and nucleophilic substitution.

The conjugated diene system allows for regioselective transformations, such as isomerization to 7-octenal, a key step in producing 1,9-nonanedialdehyde .

Synthesis and Production Methods

Telomerization of Butadiene

The predominant industrial synthesis involves the telomerization of butadiene with water, catalyzed by palladium complexes. This reaction proceeds via a coordination-insertion mechanism, where butadiene dimers couple with water to form the dienol.

Table 2: Catalytic Telomerization Parameters

| Parameter | Detail |

|---|---|

| Catalyst system | Pd⁰/Pd²⁺ with phosphine ligands (e.g., TPPTS) |

| Co-catalysts | Tertiary amines (e.g., NEt₃), CO₂ |

| Solvent system | Biphasic (aqueous sulfolane/organic phase) |

| Temperature range | 60–100°C |

| Pressure | 1–5 MPa (butadiene partial pressure) |

The telomerization achieves 70–85% selectivity for 2,7-Octadien-1-OL, with byproducts including 3,8-octadien-1-ol and oligomeric species .

Catalyst Recycling and Process Optimization

Industrial Applications and Derivative Chemistry

Polymer Monomer Synthesis

2,7-Octadien-1-OL serves as a precursor to 1,9-nonanediamine via the following pathway:

-

Isomerization: Acid-catalyzed conversion to 7-octenal.

-

Hydroformylation: Reaction with syngas (CO/H₂) to yield 1,9-nonanedialdehyde.

-

Reductive Amination: Hydrogenation with ammonia to produce 1,9-nonanediamine.

Table 3: Key Derivatives and Applications

| Derivative | Application |

|---|---|

| 7-Octenal | Flavorants, fragrance intermediates |

| 1,9-Nonanedialdehyde | Crosslinking agents, polymer modifiers |

| 1,9-Nonanediamine | Polyamide production (e.g., nylon-9,9) |

Challenges in Scalability

Industrial adoption faces hurdles such as:

-

Catalyst Costs: Palladium’s scarcity necessitates efficient recycling.

-

Byproduct Management: Oligomers and isomerized byproducts require separation.

-

Reaction Efficiency: Butadiene’s low aqueous solubility limits reaction rates, addressed by surfactant-like tertiary amines (e.g., trioctylamine) .

Patent Analysis and Technological Advancements

The CN118742532A patent (2023) discloses a two-phase telomerization process using water-soluble palladium catalysts and CO₂-mediated phase separation. Key innovations include:

-

CO₂ Utilization: Enhances catalyst stability and enables efficient product extraction.

-

Solvent Selection: Sulfolane improves catalyst retention and reduces leaching.

-

Continuous Operation: Catalyst recycling protocols achieve >90% Pd recovery over 10 cycles .

Comparative studies with earlier methods (e.g., homogeneous Pd/PPh₃ systems) show a 40% reduction in Pd loading while maintaining yields, underscoring the process’s economic and environmental advantages .

Future Directions

-

Alternative Catalysts: Exploring non-precious metals (e.g., Ni, Fe) to reduce costs.

-

Biocatalytic Routes: Engineering microbial strains for dienol synthesis via β-myrcene degradation.

-

Process Intensification: Microreactor systems to enhance mass transfer and reaction control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume